molecular formula C13H11NO3 B8305245 N-(1-Naphthyl)oxamidic acid methyl ester

N-(1-Naphthyl)oxamidic acid methyl ester

Cat. No. B8305245
M. Wt: 229.23 g/mol
InChI Key: DAAREBJZWQMIHU-UHFFFAOYSA-N
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Patent
US07897599B2

Procedure details

In a round bottom flask containing 1-naphthyl amine (0.1 g, 0.68 mmol) stirring in DCM (5 mL) was added DIEA (0.18 mL, 1.02 mmol) and chloro-oxo-acetic acid methyl ester (0.068 mL, 0.748 mmol). The mixture was allowed to stir at room temperature for 1 h. The reaction mixture was poured over saturated sodium bicarbonate and the layers separated. The aqueous layer was extracted twice more with 3×15 mL DCM. The combined organics were washed with brine, dried over MgSO4 and concentrated in vacuo to afford a brown solid. The crude material was purified by flash chromatography (0-50% EtOAc:Hexanes on silica gel) to yield the desired product (0.14 g, 90%) as an off-white solid. Expected mass=229. Observed mass=230.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Quantity
0.068 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.CCN(C(C)C)C(C)C.[CH3:21][O:22][C:23](=[O:27])[C:24](Cl)=[O:25].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:21][O:22][C:23](=[O:27])[C:24]([NH:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)=[O:25] |f:3.4|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N
Step Two
Name
Quantity
0.18 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.068 mL
Type
reactant
Smiles
COC(C(=O)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice more with 3×15 mL DCM
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (0-50% EtOAc:Hexanes on silica gel)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(=O)NC1=CC=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.